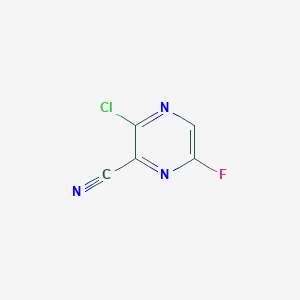![molecular formula C6H5N3OS B3327589 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 35523-75-2](/img/structure/B3327589.png)
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Overview
Description
“7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a compound that has been synthesized and studied for its various biological activities . It is a part of the thiadiazolopyrimidine family of compounds, which have been found to exhibit substantial efficiencies towards certain strains of bacteria .
Synthesis Analysis
The synthesis of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” involves multiple steps . The process has been characterized by spectroscopic techniques and elemental analysis .
Molecular Structure Analysis
The molecular structure of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” has been analyzed using various techniques . The compound has been characterized by its analytical and spectroscopic data .
Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against xanthine oxidase, a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . It has also been synthesized as inhibitors of acetylcholinesterase .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” have been analyzed . The compound has a molecular weight of 215.66 g/mol and a topological polar surface area of 70.3 Ų .
Scientific Research Applications
Synthesis and Derivative Formation
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one serves as a versatile compound in chemical syntheses. It reacts with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, forming thiadiazolo[3,2-a]pyrimidine derivatives with a ketene dithioacetal fragment (Kukaniev et al., 1998). These derivatives can be further altered through alkylation, demonstrating its reactivity and utility in creating various chemical structures.
Ring-Opening and Rearrangement Reactions
The compound undergoes ring-opening and rearrangement reactions, leading to the formation of different pyrimidine derivatives. For instance, treating it with sodium hydroxide results in the formation of methylthiouracil and 4-methyl-2-thiocyanato-6(1H)pyrimidone. These reactions showcase the structural flexibility and the potential for generating diverse molecules (Okabe et al., 1974).
Anticancer Activity
A study on the anticancer activity of 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives has shown promising results. Certain derivatives exhibited significant anticancer activity against human breast and lung cancer cell lines. This indicates potential therapeutic applications of these compounds in oncology (Gaonkar et al., 2018).
Preparation of Related Compounds
The compound is also used in the preparation of other heterocyclic compounds, such as 7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-ones. These preparations involve acylation and ring closure processes, reflecting the compound's role in synthesizing a broad range of chemically diverse molecules (Safarov et al., 2007).
Antibiofilm Applications
Recent studies have explored the use of thiadiazolo[3,2-a]pyrimidin-5-one derivatives in antibiofilm nanocoatings. These nanocoatings, particularly when combined with Fe3O4@C18 core-shell structures, have shown efficacy against Candida albicans biofilms, suggesting their potential in combating biofilm-associated fungal infections and their application in medical device coatings (Olar et al., 2020).
Regioselective Synthesis
Efficient and regioselective synthesis of 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives, which are of biological and pharmacological interest, can be achieved using 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. This process involves catalyst-free, ultrasound-assisted reactions, highlighting the compound's adaptability in synthetic chemistry and its potential in generating biologically active molecules (Dong & Zhao, 2019).
Biological Activity
Studies on thiadiazolopyrimidines, including 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, have shown that these compounds exhibit cytotoxic activities. The synthesis and transformation of these compounds, particularly their interaction with sulfur-containing compounds, highlight their potential in developing new therapeutic agents with specific biological activities (Suiko et al., 1982).
Mechanism of Action
The mechanism of action of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is related to its inhibitory activity against certain enzymes. For instance, it has been found to inhibit xanthine oxidase, which is involved in the production of uric acid . It has also been designed and synthesized as inhibitors of acetylcholinesterase .
Future Directions
The future directions for the study of “7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” could involve further exploration of its biological activities and potential applications. For instance, its inhibitory activity against xanthine oxidase suggests potential for the treatment of conditions like gout . Additionally, its antimicrobial action indicates potential use in the development of new antimicrobial drugs .
properties
IUPAC Name |
7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-4-2-5(10)9-6(8-4)11-3-7-9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMFEUTZOARANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)
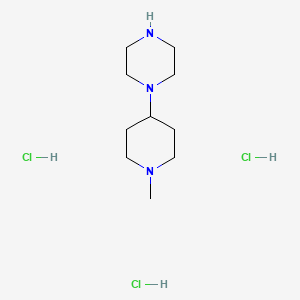
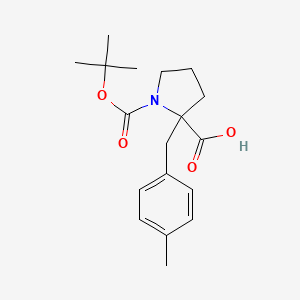
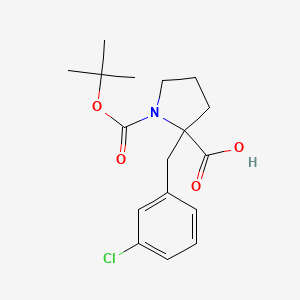
![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)
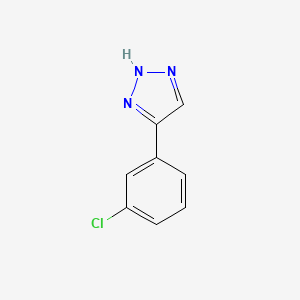
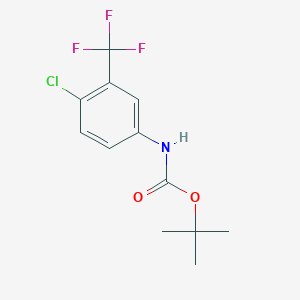
![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)
![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)
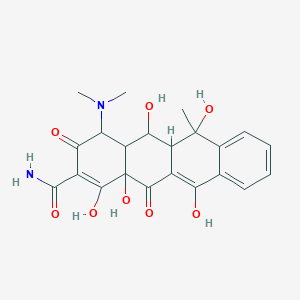
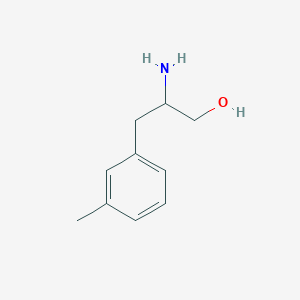
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)
![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)
